tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[5-[(2-methylpyridin-4-yl)carbamoyl]thiophen-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14-13-16(7-10-22-14)23-19(25)18-6-5-17(28-18)15-8-11-24(12-9-15)20(26)27-21(2,3)4/h5-8,10,13H,9,11-12H2,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRJPUSVZWGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)C3=CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-Carbamoyl Intermediate
The 5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl moiety is synthesized via amide bond formation between a thiophene carbonyl chloride and 2-methylpyridin-4-amine.
Dihydropyridine Ring with Boc Protection
The tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate scaffold is prepared via:
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Boc protection : Reaction of 4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) to saturate the pyridine ring to 5,6-dihydropyridine.
Final Coupling Strategies
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling links the thiophene-carbamoyl and dihydropyridine fragments:
Amide Condensation
Alternative one-pot condensation using coupling agents:
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Reagents : Thiophene-carbamoyl acid, tert-butyl 4-aminodihydropyridine-1(2H)-carboxylate, HATU, DIPEA.
Optimization and Challenges
Critical Parameters
Purification Methods
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Chromatography : Silica gel (hexane/ethyl acetate gradient) for intermediates.
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Recrystallization : Ethanol/water mixtures for final product.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–93 | 6 | Moderate | High |
| Amide Condensation | 75–80 | 12 | Low | Moderate |
Research Findings and Advancements
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the dihydropyridine ring can produce piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three analogs from the literature:
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Differences :
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- Key Differences: Features a methoxy-hydroxypyridine system instead of the thiophene-carbamoyl group. Catalogs highlight its use as a building block in nucleoside analogs .
1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C₁₇H₂₉N₂O₅Si
- Molecular Weight : 393.52 g/mol
- Key Differences :
Table 1: Comparative Analysis of Key Properties
Research Findings and Functional Insights
- Biological Activity: Dihydropyridine derivatives are known for NAD(P)H mimicry, suggesting redox-related applications absent in fully saturated or aromatic analogs .
- Synthetic Challenges : The tert-butyl carbamate group in the target compound offers better stability under basic conditions than TBDMS-protected analogs, which require careful deprotection .
Biological Activity
The compound tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula
- C : 21
- H : 25
- N : 3
- O : 3
- S : 1
Structural Representation
The compound features a dihydropyridine core substituted with various functional groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 377.50 g/mol |
| Solubility | Soluble in DMSO, methanol |
| Melting Point | Not available |
The biological activity of this compound appears to be multifaceted:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit protective effects on neuronal cells. For instance, it has been shown to reduce cell death in astrocytes induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of cytokine release in activated microglia or astrocytes. This could be beneficial in neurodegenerative diseases where inflammation plays a critical role.
- Antioxidant Properties : The presence of thiophene and pyridine moieties may contribute to antioxidant activity, helping to mitigate oxidative stress in cellular environments.
In Vitro Studies
Research has demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. In these studies, the compound was administered at varying concentrations (up to 400 μM), showing significant reductions in cell death and improvements in cell viability compared to untreated controls .
In Vivo Studies
While specific in vivo data for this compound is limited, related compounds with similar structures have shown promise in animal models for neurodegenerative diseases. These studies typically assess behavioral outcomes alongside biochemical markers of inflammation and oxidative stress.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | Neuroprotection | Reduces Aβ toxicity |
| Compound B | Anti-inflammatory | Lowers cytokine levels |
| Tert-butyl | Neuroprotection & Antioxidant | Protects astrocytes from Aβ |
Q & A
Q. Table 1: Reactivity Comparison of Heterocycles in Cross-Coupling
| Heterocycle | Preferred Reaction | Catalyst Compatibility |
|---|---|---|
| Thiophene | Suzuki, Stille | Pd(OAc)₂/XPhos |
| Pyridine | Buchwald-Hartwig | Pd₂(dba)₃/BINAP |
| Data derived from |
Basic: What are the recommended purification techniques for this compound, and how do solvent systems affect purity?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Higher ethyl acetate ratios (>50%) improve recovery of polar impurities .
- Recrystallization : Optimal solvents include dichloromethane/hexane (1:3), yielding >99% purity .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve diastereomers or regioisomers .
Critical Note:
Avoid aqueous workup if the compound is moisture-sensitive; use anhydrous MgSO₄ for drying .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition?
Methodological Answer:
- Kinase Inhibition Assays :
Data Interpretation:
Compare results with positive controls (e.g., staurosporine) and validate with dose-response curves (10 nM–10 µM range). Contradictory data may arise from off-target effects; confirm specificity using kinase profiling panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
